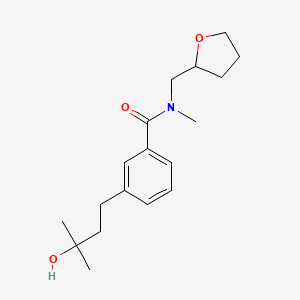

![molecular formula C19H23N3O4S B5524177 6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline derivatives are of significant interest in synthetic organic chemistry due to their wide range of biological activities and applications in pharmaceuticals. The synthesis and study of such compounds, including pyrano[3,2-c]quinolines and related structures, have been explored to understand their chemical behavior, molecular structures, and potential applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves domino reactions, cyclization processes, and the use of nucleophilic reagents. For example, a variety of novel heteroannulated pyrano[3,2-c]quinolines were synthesized through a domino 'Michael/retro-Michael/nitrile addition/heterocyclization' reaction, demonstrating the complexity and versatility of synthetic routes available for such compounds (Al‐Shimaa Badran, M. Ibrahim, & Youssef A. Alnamer, 2018).

Molecular Structure Analysis

Structural elucidation of quinoline derivatives is crucial for understanding their chemical and biological properties. Methods such as FTIR, NMR, and mass spectral analysis play a vital role in determining the molecular structure of these compounds. For instance, novel pyrano[3,2-c]quinoline-3-carbonitriles were characterized by these techniques, highlighting the importance of spectroscopic methods in molecular structure analysis (S. Fatma, A. Bishnoi, & A. Verma, 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization and nucleophilic substitution, leading to a wide range of products with different properties. The chemical behavior of these compounds under different conditions can yield novel structures, as demonstrated in the synthesis of novel 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its reactions with hydroxylamine hydrochloride (M. Ibrahim, Hany M Hassanin, M. Abbas, & Shimaa Badran, 2013).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solvatochromism, photoluminescence, and electroluminescence, are studied using spectroscopic methods. These properties are influenced by the molecular structure and substituents present in the quinoline core. The photoluminescent spectra of methoxy and carboethoxy derivatives of pyrazolo[3,4-b]quinoline, for instance, show high solvatochromism, indicating the impact of solvent polarity on emission bands (E. Gondek, S. Całus, A. Danel, & Andriy V. Kityk, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Studies on derivatives closely related to the target compound have shown significant efforts in synthesizing and characterizing various quinoline and pyrazine derivatives, emphasizing their structural and optical properties. For instance, the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline through 1,3-dipolar cycloaddition reactions showcases the versatility of quinoline derivatives in generating novel compounds with potential applications in materials science and pharmaceuticals (Kim et al., 1990).

Optical and Photovoltaic Properties

The structural and optical properties of quinoline derivatives, such as 4H-pyrano[3,2-c]quinoline, have been extensively studied, revealing their potential in thin-film applications and organic electronics. The investigations into the optical properties based on transmittance and reflectance measurements highlight the potential of these compounds in developing new materials for optical devices (Zeyada et al., 2016).

Biological Activities

Several studies have focused on the antimicrobial and biological activities of quinoline derivatives. For example, the synthesis and antimicrobial evaluation of novel quinoline derivatives bearing different heterocyclic moieties have demonstrated moderate activities against a wide range of organisms, suggesting their potential use in developing new antimicrobial agents (El-Gamal et al., 2016).

Applications in Organic–Inorganic Devices

The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their application in organic–inorganic photodiode fabrication have been explored, showing that these compounds can enhance diode parameters and are suitable for use as photodiodes. This opens up new avenues for the application of quinoline derivatives in renewable energy technologies (Zeyada et al., 2016).

Eigenschaften

IUPAC Name |

[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-quinolin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-26-10-9-21-7-8-22(18-13-27(24,25)12-17(18)21)19(23)15-4-5-16-14(11-15)3-2-6-20-16/h2-6,11,17-18H,7-10,12-13H2,1H3/t17-,18+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNXUIHCSCKPHZ-MSOLQXFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

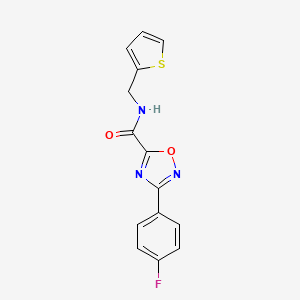

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

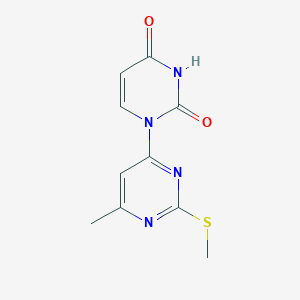

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

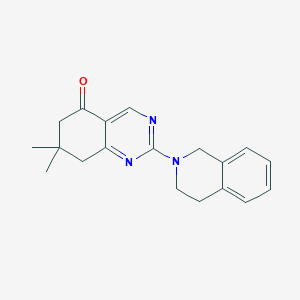

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)